molecular formula C5H3IN4O B1417632 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 147916-84-5

8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1417632
CAS No.: 147916-84-5
M. Wt: 262.01 g/mol
InChI Key: RMTOJUXMHWGEHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were considered as a bioisosteric replacement for the 9-substituted adenine derivatives . An original tandem of reactions involving a palladium-mediated cross-coupling reaction (PMCCR) of the readily available 8-iodo-2-methyl-4-(N-methyl-N-phenylamino)pyrazolo[1,5-a]-1,3,5-triazine and arylboronic acids or alkynes followed by the displacement of the N-methyl-N-phenylamino group constitute the key steps in a novel synthetic approach .


Molecular Structure Analysis

The molecular structure of “8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is represented by the SMILES notation: c1c(c2nc[nH]c(=O)n2n1)I . The standard InChI is InChI=1S/C5H3IN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a light-yellow solid . It should be stored at 0-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

Research on pyrazolo[1,5-a]pyrimidine and triazine scaffolds highlights their significant potential in medicinal chemistry. These compounds exhibit a broad range of biological and pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and CNS agent activities. The structure-activity relationship (SAR) studies of these scaffolds have been of great interest, leading to the development of numerous drug-like candidates targeting various diseases. The synthetic strategies employed for developing pyrazolo[1,5-a]pyrimidine derivatives, as outlined by Cherukupalli et al. (2017), underline the versatility of this scaffold in drug discovery, suggesting a similar potential for 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one in developing new therapeutic agents (Cherukupalli et al., 2017).

Energy Material Applications

The high-nitrogen content azine energetic materials, including triazine derivatives, have shown promising applications in the field of energy materials. These compounds are explored for their potential in propellants, explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, and enhance detonation performance. Research by Yongjin and Shuhong (2019) on azine energetic compounds highlights the broad application prospects of these materials in energetic formulations, indicating potential areas of application for this compound in similar contexts (Yongjin & Shuhong, 2019).

Catalysis and Material Science

Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have been investigated for their applications in CO2 capture and conversion into useful feedstocks for fuels. These materials' high surface area, structural tunability, and stability make them excellent candidates for gas separation and storage. Research by Mukhtar et al. (2020) on triazine-based COPs (covalent organic polymers) for CO2 capture underscores the importance of these scaffolds in developing sustainable materials for environmental applications, suggesting a potential research direction for the application of this compound in similar domains (Mukhtar et al., 2020).

Safety and Hazards

The safety information for “8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” includes several hazard statements: H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Properties

IUPAC Name

8-iodo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTOJUXMHWGEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1I)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 2
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 3
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 4
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 5
Reactant of Route 5
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 6
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

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